Votoplam - 2407849-89-0

Votoplam

Catalog Number: EVT-15275263
CAS Number: 2407849-89-0
Molecular Formula: C21H25N9O
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Votoplam involves advanced organic chemistry techniques. While specific proprietary details remain undisclosed, it is known that the synthesis may utilize radical substitution reactions and techniques such as the Minisci reaction, which allows for selective functionalization of heteroaromatic compounds. This method is particularly advantageous for introducing diverse alkyl groups under mild conditions, making it suitable for complex molecular architectures like that of Votoplam .

Technical Details

The synthesis pathway typically includes steps that involve careful control of reaction conditions to ensure high yield and purity. The methods employed are designed to facilitate the introduction of specific functional groups necessary for the compound's biological activity.

Molecular Structure Analysis

Votoplam has a complex molecular structure characterized by its specific arrangement of atoms. The IUPAC name for Votoplam is 2-[3-(2,2,6,6-tetramethylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-c]pyridazin-6-yl]-5-(2H-1,2,3-triazol-2-yl)phenol .

Structural Data

  • Molecular Weight: 419.49 g/mol
  • Molecular Formula: C21H25N9O
  • InChIKey: ICZNVPJUHBURBG-UHFFFAOYSA-N

The structural complexity of Votoplam enables its function as a modulator of RNA splicing processes relevant to Huntington's disease.

Chemical Reactions Analysis

Votoplam primarily interacts with splicing factors and other molecular targets involved in RNA processing. Its mechanism involves promoting the inclusion of a novel pseudoexon containing a premature termination codon in the huntingtin mRNA. This process triggers mRNA degradation and subsequently reduces levels of the huntingtin protein .

Technical Details on Reactions

In clinical studies, Votoplam demonstrated a dose-dependent reduction in huntingtin mRNA and protein levels by approximately 30-50% in healthy volunteers during Phase I trials. This reduction is crucial for alleviating the toxic effects associated with the expanded CAG repeats characteristic of Huntington's disease .

Mechanism of Action

Votoplam functions as an HD protein inhibitor and RNA splicing modulator. Its primary action involves altering the splicing pattern of pre-mRNA transcribed from the huntingtin gene. By modulating splicing factors, Votoplam aims to reduce the production of the mutant huntingtin protein that contributes to neurodegeneration in patients with Huntington's disease .

Process and Data

The ongoing research indicates that Votoplam may stabilize levels of neurofilament light chain (NfL), a biomarker associated with neuronal damage. In preliminary studies involving participants over twelve months, NfL levels remained stable in those treated with Votoplam, suggesting potential benefits in slowing disease progression .

Physical and Chemical Properties Analysis

Votoplam exhibits several notable physical and chemical properties:

PropertyValue
Physical StateSolid
Molecular Weight419.49 g/mol
Solubility10 mM in dimethyl sulfoxide
AppearanceCrystalline solid
Applications

Votoplam's primary application lies in its use as a therapeutic agent for Huntington's disease. By targeting RNA splicing mechanisms, it offers a novel approach to managing this neurodegenerative disorder. Ongoing investigations are also exploring its potential applications in other neurological conditions where gene splicing plays a critical role .

Molecular Mechanisms of Action in Huntington’s Disease Pathogenesis

HTT Gene Splicing Modulation: Mechanisms and Specificity

Votoplam (PTC518) is a small-molecule splicing modulator that targets the HTT gene at the RNA level. It induces the inclusion of a novel pseudoexon containing a premature termination codon (PTC) into the HTT messenger RNA (mRNA). This pseudoexon is not naturally incorporated under physiological conditions. When present, it triggers the degradation of the mRNA via nonsense-mediated decay (NMD), a cellular surveillance pathway that eliminates transcripts with premature stop codons. Consequently, this process reduces the synthesis of both wild-type and mutant huntingtin (HTT) proteins [2] [5].

The specificity of Votoplam arises from its targeted action on HTT pre-mRNA splicing kinetics. Unlike gene-editing approaches (e.g., CRISPR/Cas9), which permanently alter DNA, Votoplam’s effects are pharmacologically reversible. Its chemical structure enables selective binding to splice regulatory elements within the HTT RNA, though off-target effects on other genes remain under investigation. In vitro and clinical studies confirm its dose-dependent efficacy:

Table 1: Dose-Dependent HTT Lowering by Votoplam in Clinical Studies

DoseHTT mRNA ReductionHTT Protein ReductionStudy Phase
5 mg~24%~20%Phase 2
10 mg~39%~35%Phase 2
PlaceboNo significant changeNo significant changePhase 2

Data derived from the PIVOT-HD trial [5].

Notably, Votoplam’s systemic action distinguishes it from intrathecally administered antisense oligonucleotides (ASOs), as it crosses the blood-brain barrier and modulates splicing in both peripheral tissues and the central nervous system [4] [5].

Role of Splicing Factor Modulation in Mutant Huntingtin Protein Suppression

Votoplam’s non-selective suppression of wild-type and mutant HTT challenges historical assumptions that wild-type HTT is indispensable for neuronal function. Research indicates that partial reduction of total HTT (30–50%) is well-tolerated and sufficient to confer therapeutic benefits in Huntington’s disease (HD) models. The PIVOT-HD trial demonstrated that Votoplam reduces mutant HTT load while maintaining essential neuronal functions, likely due to residual wild-type HTT activity [5].

Key biomarker changes observed in clinical trials include:

  • Neurofilament Light Chain (NfL): A marker of neuronal damage. After 24 months of Votoplam treatment, NfL levels decreased by 9% (5 mg) and 14% (10 mg) in Stage 2 HD patients, countering the expected 12% annual increase [5].
  • Composite Unified Huntington’s Disease Rating Scale (cUHDRS): Early improvements in motor and cognitive sub-scores (e.g., Symbol Digit Modalities Test) were noted, particularly in Stage 2 patients at the 10 mg dose [5] [8].

Table 2: Functional and Biomarker Outcomes in PIVOT-HD Trial (12 Months)

ParameterStage 2 HD (5 mg)Stage 2 HD (10 mg)Stage 3 HD (10 mg)
cUHDRS ChangeMild improvementSignificant improvementNo improvement
NfL TrendStabilizedDecreasedInconclusive
Brain Volume (MRI)No clear trendNo clear trendNo clear trend

These findings suggest that splicing modulation ameliorates HD pathogenesis by reducing toxic HTT aggregates and improving neuronal survival, with greater efficacy in early-stage disease [5] [8].

Sigma-1 Receptor (S1R) Activation and Neuroprotective Signaling Pathways

Although not Votoplam’s primary mechanism, S1R activation represents a synergistic pathway relevant to HD. The Sigma-1 receptor is an endoplasmic reticulum (ER)-membrane chaperone protein enriched in mitochondria-associated ER membranes (MAMs). Its activation enhances calcium signaling, mitochondrial energy production, and proteostasis [3] [6] [9].

Votoplam may indirectly potentiate S1R activity by mitigating HTT-induced ER stress. Direct S1R agonists (e.g., PRE-084) show neuroprotective effects in HD models through:

  • Calcium Homeostasis: S1R activation stabilizes IP3 receptors on the ER, facilitating calcium transfer to mitochondria and boosting ATP synthesis [3].
  • Autophagy Induction: S1R agonists like ANAVEX2-73 enhance autophagic flux, clearing misfolded HTT aggregates via pathways involving Beclin-1 and LC3-II [6].
  • Anti-Apoptotic Effects: Downregulation of caspase-3 and Bax/Bcl-2 imbalance in preclinical models [9].

In Wolfram syndrome models (a neurodegenerative disorder with parallels to HD), S1R agonists restored MAM function and neuronal viability. This suggests broad applicability for disorders involving ER-mitochondrial dysfunction [3].

Cross-Talk Between RNA Processing and Neurodegenerative Pathways

Votoplam’s splicing modulation intersects with broader neurodegenerative cascades through three key mechanisms:

Proteostasis Networks

Reduced HTT protein synthesis alleviates stress on the ubiquitin-proteasome system and autophagy. S1R activation further enhances proteostasis by promoting the clearance of soluble HTT oligomers, preventing their accumulation into toxic aggregates [1] [6] [10].

RNA-Binding Protein (RBP) Dynamics

Mutant HTT impairs RBP function (e.g., TDP-43), leading to cryptic exon inclusion in critical genes like STMN2 and UNC13A. Votoplam’s restoration of splicing fidelity may counteract RBP dysregulation, preserving axonal transport and synaptic integrity [7] [8].

Endocytic Dysregulation

Pathogenic HTT aggregates exploit clathrin-mediated endocytosis to propagate between neurons. By reducing aggregate formation, Votoplam limits cell-to-cell transmission, a phenomenon observed in HD and other proteinopathies [10].

Therapeutic Synergy: Combining HTT-lowering agents (e.g., Votoplam) with S1R agonists addresses multiple pathogenic axes—RNA misprocessing, proteostasis failure, and metabolic dysfunction—potentiating neuroprotection beyond monotherapy [3] [5] [6].

Properties

CAS Number

2407849-89-0

Product Name

Votoplam

IUPAC Name

2-[3-(2,2,6,6-tetramethylpiperidin-4-yl)triazolo[4,5-c]pyridazin-6-yl]-5-(triazol-2-yl)phenol

Molecular Formula

C21H25N9O

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C21H25N9O/c1-20(2)11-14(12-21(3,4)27-20)29-19-17(25-28-29)10-16(24-26-19)15-6-5-13(9-18(15)31)30-22-7-8-23-30/h5-10,14,27,31H,11-12H2,1-4H3

InChI Key

ICZNVPJUHBURBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2C3=NN=C(C=C3N=N2)C4=C(C=C(C=C4)N5N=CC=N5)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.